molecular formula C11H20N4O B1480340 6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine CAS No. 2098141-88-7

6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine

Cat. No.: B1480340
CAS No.: 2098141-88-7
M. Wt: 224.3 g/mol
InChI Key: GSPMVIWBQOABRR-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a 2-aminoethoxy substituent at the 6-position and a dual N-butyl-N-methyl substitution at the 4-amine position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-3-4-6-15(2)10-8-11(14-9-13-10)16-7-5-12/h8-9H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPMVIWBQOABRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine is a pyrimidine derivative with potential therapeutic applications. This compound has garnered interest due to its structural characteristics and biological activity, particularly in the context of enzyme inhibition and cellular signaling pathways.

Chemical Structure

The compound features a pyrimidine ring substituted at the 4-position with an amine group and further modifications that enhance its biological properties. The presence of the butyl and methyl groups is thought to influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its potential as an inhibitor of key enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes such as Bruton's tyrosine kinase (Btk) , which plays a critical role in immune responses and various cancers. Inhibition of Btk can lead to therapeutic effects in autoimmune diseases and certain types of cancer .

1. Inhibition of Nitric Oxide Production

A study assessed the impact of various pyrimidine derivatives on nitric oxide (NO) production in immune cells. While specific data for this compound was not detailed, related compounds demonstrated significant suppression of NO production, indicating potential immunomodulatory effects .

CompoundNO Production Suppression (%)IC50 (µM)
B1255%2
B836%36

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at the pyrimidine core can significantly alter biological activity. For instance, the introduction of different substituents at specific positions on the pyrimidine ring has been correlated with enhanced potency against target enzymes .

Substituent PositionSubstituent TypeActivity Change
5FluorineIncreased potency
4MethylModerate activity

3. Cellular Assays

In vitro assays evaluating the cytotoxic effects of similar compounds revealed varying degrees of effectiveness in reducing cell viability in cancer cell lines. These findings suggest that structural modifications can enhance or diminish biological efficacy depending on the target cells .

Discussion

The biological activity of this compound appears promising based on its structural analogs. The modulation of enzyme activity, particularly in relation to Btk and NO production, highlights its potential as a therapeutic agent.

Scientific Research Applications

Treatment of Autoimmune Diseases

Recent studies have highlighted the role of 6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine as a potential therapeutic agent for autoimmune diseases. The compound has been identified as an inhibitor of the MTH1 enzyme, which plays a crucial role in cellular proliferation and inflammation.

  • Case Study : A patent application (WO2015187089A1) discusses the use of this compound in treating conditions such as rheumatoid arthritis, lupus, and Crohn's disease through its immunomodulatory effects by inhibiting MTH1 activity .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in various experimental models. It has shown promise in reducing inflammatory pain and modulating immune responses.

  • Research Findings : In vitro studies demonstrated that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Cancer Research

Emerging research indicates that this compound may have applications in oncology, particularly in targeting cancer cell proliferation through kinase inhibition.

  • Example : A study reported the synthesis of related pyrimidine derivatives that exhibited selective inhibition against specific kinases involved in cancer progression, hinting at the potential for developing targeted cancer therapies .

PROTAC Development

The compound is also being investigated for its role in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins involved in disease processes.

  • Synthesis Insights : Research has documented successful synthesis routes for creating PROTACs incorporating pyrimidine derivatives like this compound, enhancing their efficacy in degrading oncogenic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Electronic and Steric Properties

Key structural analogues include:

Compound Name Substituents (Position) Key Features
6-(2-Aminoethoxy)-N-ethylpyrimidin-4-amine N-Ethyl (4), 2-aminoethoxy (6) Smaller alkyl chain increases polarity but reduces lipophilicity vs. N-butyl
6-Chloro-N,N-dimethylpyrimidin-4-amine Cl (6), N,N-dimethyl (4) Chlorine as electron-withdrawing group enhances reactivity in substitutions
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Aromatic and methoxy substituents Bulky aromatic groups restrict conformational flexibility vs. aminoethoxy
  • Electronic Effects: The 2-aminoethoxy group in the target compound is electron-donating, contrasting with chlorine in 6-chloro analogues (), which facilitates nucleophilic displacement reactions.

Conformational and Crystallographic Differences

  • Dihedral Angles: In N-(2-fluorophenyl) analogues (), dihedral angles between the pyrimidine ring and aryl substituents range from 5.2° to 86.1°, influencing packing efficiency. The target compound’s flexible 2-aminoethoxy group likely reduces planarity, favoring solvation over crystallization .
  • Hydrogen Bonding: Unlike chlorinated derivatives (), the aminoethoxy group enables N–H⋯O/N hydrogen bonds, enhancing solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a halogenated pyrimidine precursor (e.g., 6-chloro-N-butyl-N-methylpyrimidin-4-amine) with 2-aminoethanol under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Temperature control (60–80°C) and stoichiometric excess of the aminoethoxy reagent (~1.5–2.0 equivalents) improve yields. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization ensures purity .
  • Key Parameters : Monitor reaction progress using TLC or LC-MS. Optimize solvent/base pairs to minimize side reactions (e.g., O-alkylation).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., shifts for N-butyl, N-methyl, and aminoethoxy groups). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal structure determination. Refinement parameters (R-factors < 5%) validate bond lengths/angles and hydrogen-bonding networks .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram+/Gram– bacteria, fungi). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to controls .
  • Selectivity : Include normal cell lines (e.g., HEK293) to assess toxicity.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and binding mechanisms?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl/aryl groups (e.g., replacing butyl with pentyl or benzyl) or modifying the aminoethoxy chain length. Compare bioactivity data to identify pharmacophores .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Validate predictions via mutagenesis studies .

Q. What strategies resolve contradictions in crystallographic and solution-phase structural data?

  • Methodology :

  • Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR to detect rotamers).
  • DFT Calculations : Compare optimized geometries (Gaussian 16) with X-ray structures to identify steric/electronic effects. Address discrepancies in hydrogen bonding (e.g., intramolecular vs. intermolecular interactions) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for therapeutic applications?

  • Methodology :

  • In vitro ADME : Assess microsomal stability (human/rat liver microsomes), CYP450 inhibition, and plasma protein binding.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated aminoethoxy) to enhance bioavailability. Validate via in vivo PK studies in rodent models .

Q. What experimental and computational approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance/sensitivity to the compound in yeast or mammalian cells.
  • Network Pharmacology : Integrate RNA-seq/proteomics data with STRING or KEGG pathways to map target networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine
Reactant of Route 2
6-(2-aminoethoxy)-N-butyl-N-methylpyrimidin-4-amine

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